6-Chloro-5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine
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Overview
Description
6-Chloro-5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHClFNO
IUPAC Name: this compound
This compound belongs to the class of heterocyclic organic molecules, containing both a benzene ring and a furan ring. The presence of chlorine and trifluoromethyl groups adds to its uniqueness.
Preparation Methods
Synthetic Routes::
Starting Material: 3,5-bis(trifluoromethyl)benzonitrile
Intermediate Steps:
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound, which can have diverse applications.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: May exhibit pharmacological effects, but further studies are needed.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: The combination of chlorine, trifluoromethyl, and benzofuran moieties sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other fluorinated heterocycles and benzofurans.
Properties
Molecular Formula |
C9H7ClF3NO |
---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
6-chloro-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H7ClF3NO/c10-6-2-8-4(7(14)3-15-8)1-5(6)9(11,12)13/h1-2,7H,3,14H2 |
InChI Key |
YTIZGZOIKUQQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
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